molecular formula C10H16N4 B080015 2,2'-Azobis(2-methylbutyronitrile) CAS No. 13472-08-7

2,2'-Azobis(2-methylbutyronitrile)

Cat. No. B080015
CAS RN: 13472-08-7
M. Wt: 192.26 g/mol
InChI Key: AVTLBBWTUPQRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Azobis(2-methylbutyronitrile), also known as AIBN, is a free radical initiator widely used in organic synthesis for a variety of reactions . It is often used as an initiator in the synthesis of various polymers, such as polystyrene, polyacrylamide, and poly(methyl methacrylate) .


Synthesis Analysis

2,2’-Azobis(2-methylbutyronitrile) (AMBN) is a typical azo compound that can be formed by a nitrogen molecule and two cyano alkyl radicals at elevated temperature . It is widely used in polymerization processes as an initiator and blowing agent .


Molecular Structure Analysis

The molecular formula of 2,2’-Azobis(2-methylbutyronitrile) is C10H16N4 . It contains an unstable –N=N– bond in its molecular structure, which can readily be broken, releasing significant amounts of heat and nitrogen .


Chemical Reactions Analysis

In its most characteristic reaction, 2,2’-Azobis(2-methylbutyronitrile) decomposes, eliminating a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals . Because it readily gives off free radicals, it is often used as a radical initiator .


Physical And Chemical Properties Analysis

2,2’-Azobis(2-methylbutyronitrile) can decompose at low temperature to generate energy . The reaction temperature and heat release mode are crucial factors, which are based on the estimation of the reaction performance .

Scientific Research Applications

Thermal Runaway Risk Analysis

  • Scientific Field: Thermal Analysis and Calorimetry .
  • Application Summary: AMBN is a typical azo compound that can be formed by a nitrogen molecule and two cyano alkyl radicals at elevated temperature. It is widely used in polymerization processes as an initiator and blowing agent . However, due to its unstable nature, it can decompose and generate free radicals, posing a large potential risk of thermal runaway .
  • Methods of Application: The thermal runaway characteristics of AMBN were investigated via differential scanning calorimetry (DSC), accelerating rate calorimetry (ARC), and gas chromatography/mass spectrometry (GC-MS). The onset temperature (Ton), heat of decomposition (Q), and adiabatic temperature rise (ΔTad) were determined .
  • Results: The data obtained from the experiments and calculation were utilized to predict the self-accelerating decomposition temperature (SADT), the control temperature (TNR), and the emergency temperature (TC,I). The flammable components in the pyrolysis products of AMBN were studied, particularly mixed with incompatible materials, such as HCl, NaOH, and Fe2O3, which helped predict the risk of thermal runaway during storage and transportation .

Synthesis of Bibenzo[b][1,4]thiazine Derivatives and Polyacrylonitrile Nanoparticles

  • Scientific Field: Organic Chemistry and Polymer Science .
  • Application Summary: AMBN can be used as a radical initiator in the synthesis of bibenzo[b][1,4]thiazine derivatives by a free-radical condensation reaction 2,2’-dithiodianiline and methyl aryl ketones. It is also used in the synthesis of polyacrylonitrile nanoparticles via semi-continuous emulsion polymerization .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
  • Results: The outcomes of these reactions are the successful synthesis of bibenzo[b][1,4]thiazine derivatives and polyacrylonitrile nanoparticles .

Synthesis of Microparticles and Nanoparticles

  • Scientific Field: Polymer Science and Material Science .
  • Application Summary: AMBN is used in the synthesis of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles . These materials find applications in a number of branches starting with medicine, through optoelectronics, up to catalysis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
  • Results: The outcomes of these reactions are the successful synthesis of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles .

Synthesis of Polystyrene, Polyacrylamide, and Poly(methyl methacrylate)

  • Scientific Field: Polymer Chemistry .
  • Application Summary: AMBN is widely used in organic synthesis for a variety of reactions. It is often used as an initiator in the synthesis of various polymers, such as polystyrene, polyacrylamide, and poly(methyl methacrylate) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
  • Results: The outcomes of these reactions are the successful synthesis of polystyrene, polyacrylamide, and poly(methyl methacrylate) .

Synthesis of Vinyl Polymers

  • Scientific Field: Polymer Chemistry .
  • Application Summary: AMBN is used as an initiator to promote vinyl polymerization . Because of its waterproof properties, vinyl polymers are applied to construction sites, such as waterfront structures .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
  • Results: The outcomes of these reactions are the successful synthesis of vinyl polymers .

Synthesis of Hybrid Inorganic-Organic Microparticles and Nanoparticles

  • Scientific Field: Material Science .
  • Application Summary: AMBN is used in the preparation of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles . These materials find applications in a number of branches starting with medicine, through optoelectronics, up to catalysis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
  • Results: The outcomes of these reactions are the successful synthesis of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles .

Safety And Hazards

Thermal runaway accidents have occurred mainly during storage and transportation of azo compounds because large amounts of heat were released during the course of thermal decomposition . In addition, the flammable components in the pyrolysis products of AMBN were studied, particularly mixed with incompatible materials, such as HCl, NaOH, and Fe2O3, which helped predict the risk of thermal runaway during storage and transportation .

Future Directions

The hazardous characteristics of azo compounds like 2,2’-Azobis(2-methylbutyronitrile) have caused many thermal hazards in actual manufacturing process and storage conditions . Therefore, future research could focus on developing safer storage and transportation methods to prevent thermal runaway accidents .

properties

IUPAC Name

2-(2-cyanobutan-2-yldiazenyl)-2-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTLBBWTUPQRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)N=NC(C)(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Record name 2,2'-AZODI-(2-METHYLBUTYRONITRILE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2546
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027747
Record name 2,2'-Azobis(2-methylbutanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2'-azodi-(2-methylbutyronitrile) appears as an odorless white powdered solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Pellets or Large Crystals
Record name 2,2'-AZODI-(2-METHYLBUTYRONITRILE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2546
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2'-Azobis(2-methylbutyronitrile)

CAS RN

13472-08-7
Record name 2,2'-AZODI-(2-METHYLBUTYRONITRILE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2546
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2′-Azobis[2-methylbutyronitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Azobis(2-methylbutyronitrile)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Azobis(2-methylbutanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-azobis[2-methylbutyronitrile]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-AZOBIS(2-METHYLBUTYRONITRILE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCY6GCZ6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The resulting aqueous dispersion of N,N-dichloro-2-amino-2-methylbutanenitrile was adjusted to pH7 by the addition of caustic soda and 3 ml of "Arquad 16-29%" surfactant added. After addition of a further 2.2 equivalents of caustic soda, 16.8 gm of 2-amino-2-methylbutanenitrile were added slowly over 60 minutes whilst maintaining the temperature at 20° C. The resulting suspension was filtered, washed and dried to yield 28.6 gm of the title compound (yield 84.2%).
[Compound]
Name
N,N-dichloro-2-amino-2-methylbutanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Yield
84.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Azobis(2-methylbutyronitrile)
Reactant of Route 2
2,2'-Azobis(2-methylbutyronitrile)
Reactant of Route 3
2,2'-Azobis(2-methylbutyronitrile)
Reactant of Route 4
2,2'-Azobis(2-methylbutyronitrile)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2'-Azobis(2-methylbutyronitrile)
Reactant of Route 6
Reactant of Route 6
2,2'-Azobis(2-methylbutyronitrile)

Citations

For This Compound
558
Citations
SH Liu, CR Cao, YC Lin, CM Shu - Journal of Thermal Analysis and …, 2018 - Springer
Azo compounds, which readily show self-reactive traits, are extensively used in solution radical polymerization. If the phase of reaction is changed, such as in an endothermic process is …
Number of citations: 15 link.springer.com
J Zhao, J Hu, Y Dong, D He, X Gui, X Cui, Y Tu… - Journal of Thermal …, 2023 - Springer
Thermal runaway accidents have occurred mainly during storage and transportation of azo compounds because large amounts of heat were released during the course of thermal …
Number of citations: 0 link.springer.com
LC Hung, NH Pan - Journal of Thermal Analysis and Calorimetry, 2022 - Springer
The energy released by azo compounds (azo) in the decomposition process can meet the reaction threshold for promoting the building polymerization process (polyacrylonitrile, …
Number of citations: 0 link.springer.com
E Yoshida - Colloid and Polymer Science, 2010 - Springer
In order to clarify the initiator factor dominating the molecular weight distribution of the resulting polymer, the nitroxide-mediated photo-living radical polymerization of methyl …
Number of citations: 29 link.springer.com
E Yoshida - Colloid and Polymer Science, 2010 - Springer
The effects of the structure of initiators and photo-acid generators on the nitroxide-mediated photo-living radical polymerization of methyl methacrylate were explored. The bulk …
Number of citations: 25 link.springer.com
D Klinger, D Klinger - Light-Sensitive Polymeric Nanoparticles Based on …, 2013 - Springer
All chemicals were commercially available, purchased from sigma Aldrich and used without further purification unless otherwise stated. Methyl methacrylate (MMA), 2-hydroxyethyl …
Number of citations: 0 link.springer.com
K Harata, S Kitagawa, Y Iiguni… - … in Mass Spectrometry, 2020 - Wiley Online Library
Rationale Analyzing polymer end groups using pyrolysis (Py) gas chromatography/mass spectrometry (GC/MS) in multi‐component polymer samples is not an easy task because of the …
AR Shirin-Abadi, A Darabi, PG Jessop… - Polymer, 2015 - Elsevier
Redispersible polystyrene (PS) latexes were prepared through surfactant-free emulsion polymerization (SFEP), employing only 0.54 mol% (with respect to styrene) of the monomer 2-…
Number of citations: 37 www.sciencedirect.com
CL Chiang, SH Liu, CR Cao, HY Hou… - Journal of Loss Prevention …, 2018 - Elsevier
Low-temperature azo compounds are a new class of self-reactive materials commonly used as initiators and blowing agents. However, their structure contains a bivalent azo bond, …
Number of citations: 30 www.sciencedirect.com
SH Liu, YM Lu, CL Chiang, CR Cao - Process Safety and Environmental …, 2019 - Elsevier
Azo compounds, which are commonly used in radical polymerization reactions, readily demonstrate their self-reactive properties. Because of their sensitive thermal decomposition …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.